3-Bromopyridine-2,5-diamine
Description
Significance of Pyridine (B92270) Derivatives in Organic and Medicinal Chemistry
Pyridine and its derivatives are fundamental heterocyclic compounds that hold a prominent position in the fields of organic and medicinal chemistry. tandfonline.comresearchgate.net The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a structural motif found in numerous natural products, including vitamins and alkaloids. researchgate.netnih.govnih.gov Its unique properties, such as weak basicity, water solubility, and chemical stability, make it a valuable scaffold in drug design. jchemrev.com The nitrogen atom in the pyridine ring can participate in hydrogen bonding with biological receptors, which can significantly enhance the pharmacokinetic properties of drug molecules. nih.gov
The versatility of the pyridine nucleus allows for a wide range of chemical modifications, making it a sought-after component in the pharmaceutical industry for creating new therapeutic agents. enpress-publisher.com Pyridine derivatives have been shown to exhibit a vast array of biological activities, including anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and antimalarial properties. tandfonline.comresearchgate.netjchemrev.com Consequently, medicinal chemists are continually exploring new synthetic routes to create novel pyridine-based compounds with enhanced biological utility. enpress-publisher.com The inclusion of a pyridine scaffold is often a strategic choice to improve a molecule's potency, metabolic stability, and bioavailability. nih.gov
Overview of Diaminopyridines as Versatile Precursors
Diaminopyridines are a class of pyridine derivatives characterized by the presence of two amino groups attached to the pyridine ring. cymitquimica.com These compounds are highly valued as versatile building blocks in organic synthesis. cymitquimica.com The amino groups enhance the molecule's reactivity and provide sites for further functionalization, allowing for the construction of more complex heterocyclic systems. For instance, ortho-diamine functionalities are particularly useful for creating fused heterocyclic structures. researchgate.net
The strategic placement of the amino groups on the pyridine ring influences the compound's chemical and physical properties, including its basicity and ability to form hydrogen bonds. cymitquimica.com Diaminopyridines serve as key intermediates in the production of a wide range of chemicals, including pharmaceuticals, agrochemicals, and dyes. cymitquimica.comchemimpex.com Their ability to participate in various chemical reactions makes them indispensable tools for synthetic chemists aiming to develop novel compounds with specific biological activities or material properties. chemimpex.com For example, 2,6-Diaminopyridine (B39239) is a well-known building block in organic synthesis, while 2,4-diaminopyridine derivatives have been investigated for their potential as neuropeptide Y receptor tracers. cymitquimica.com
Specific Focus: 3-Bromopyridine-2,5-diamine (B49280) and its Isomers in Synthetic Pathways
This compound, also known as 2,5-Diamino-3-bromopyridine, is a specific example of a brominated diaminopyridine that serves as a valuable synthon, or synthetic building block. chemimpex.com This compound features a pyridine ring substituted with a bromine atom at the 3-position and amino groups at the 2- and 5-positions. chemimpex.com This unique arrangement of functional groups makes it a crucial intermediate in the synthesis of novel compounds with potential biological activity. chemimpex.com
The presence of the bromine atom is particularly significant as it provides a reactive site for cross-coupling reactions, such as the Heck and Buchwald-Hartwig amination reactions, which are powerful methods for forming carbon-carbon and carbon-nitrogen bonds. wikipedia.org This reactivity, combined with the nucleophilicity of the amino groups, allows for the construction of complex molecular architectures. Researchers utilize this compound in the design of targeted therapies, particularly in the fields of oncology and infectious diseases. chemimpex.com
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 896160-69-3 | chemimpex.com |
| Molecular Formula | C5H6BrN3 | chemimpex.com |
| Molecular Weight | 188.03 g/mol | chemimpex.com |
| Appearance | Violet crystalline powder | chemimpex.com |
Isomers of this compound, such as 5-Bromopyridine-2,3-diamine, also play a significant role in synthetic chemistry. guidechem.com In 5-Bromopyridine-2,3-diamine, the bromine atom is at the 5-position, and the amino groups are at the 2- and 3-positions. guidechem.com This ortho-diamine arrangement is particularly useful for synthesizing fused heterocyclic systems like imidazo[4,5-b]pyridines. The synthesis of this isomer often involves the nitration of 2-amino-5-bromopyridine (B118841), followed by the reduction of the nitro group to an amino group. guidechem.com The different positioning of the bromine atom and amino groups between these isomers leads to distinct reactivity and allows for the synthesis of a diverse range of heterocyclic compounds. thieme-connect.de
Research Landscape and Emerging Trends for Brominated Pyridine Scaffolds
The research landscape for brominated pyridine scaffolds is dynamic and expanding, largely driven by their proven utility in drug discovery and materials science. nih.gov The incorporation of a bromine atom into a pyridine ring is a strategic design element that can enhance the biological activity of a molecule. tandfonline.com This is due to the halogen's ability to alter the electronic properties of the scaffold and participate in halogen bonding, which can influence ligand-receptor interactions.
A significant trend in this area is the development of new and more efficient synthetic methodologies for the preparation of functionalized brominated pyridines. organic-chemistry.org This includes the advancement of catalytic systems, such as palladium-catalyzed cross-coupling reactions, that allow for the precise and controlled modification of the pyridine core. organic-chemistry.org There is also a growing interest in using these scaffolds to create "scaffold-hopping" strategies, where the brominated pyridine core is used to replace other heterocyclic systems in known active compounds to identify new molecules with improved properties. rsc.org
Furthermore, research is increasingly focused on the application of brominated pyridine derivatives in the development of targeted therapies. For example, imidazo[1,2-a]pyridine (B132010) derivatives, which can be synthesized from brominated pyridines, have shown promise as potent antituberculosis agents. rsc.org The ability to fine-tune the properties of these scaffolds by strategically placing bromine and other substituents allows chemists to design molecules with high efficacy and selectivity for their biological targets. tandfonline.comdovepress.com This makes brominated pyridine scaffolds a continuing area of intense research with the potential for significant contributions to medicine and technology. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromopyridine-2,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3/c6-4-1-3(7)2-9-5(4)8/h1-2H,7H2,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJENCMIONVUOCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
896160-69-3 | |
| Record name | 896160-69-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reactivity and Chemical Transformations of 3 Bromopyridine 2,5 Diamine Scaffolds
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Bromine Atom
The bromine atom at the 3-position of the 3-Bromopyridine-2,5-diamine (B49280) scaffold is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is a cornerstone of its utility in the synthesis of various derivatives. The presence of the electron-donating amino groups at positions 2 and 5 can influence the rate and regioselectivity of these substitution reactions.
Cyanation Reactions: Pathways and Mechanistic Considerations
The replacement of the bromine atom with a cyano group is a key transformation that introduces a valuable synthetic handle for further elaboration. This cyanation is typically achieved using a cyanide source, often in the presence of a transition metal catalyst.
One documented method for a related compound, 2-amino-3-bromopyridine, involves a palladium-catalyzed cyanation reaction with potassium ferrocyanide. This reaction is facilitated by the presence of a non-nucleophilic base, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). While this specific example does not use this compound, the principles are transferable. The catalytic cycle would likely involve the oxidative addition of the bromopyridine to a low-valent palladium species, followed by transmetalation with the cyanide source and subsequent reductive elimination to yield the cyanopyridine product and regenerate the catalyst. The amino groups on the pyridine (B92270) ring can influence the electronic properties of the C-Br bond, potentially affecting the rate of oxidative addition.
| Reactant | Reagent | Catalyst | Product | Reference |
| 2-Amino-3-bromopyridine | Potassium ferrocyanide | Palladium catalyst with DBU | 2-Amino-3-cyanopyridine |
Amination and Alkylation at the Bromine Site
The bromine atom can also be displaced by various nitrogen and carbon nucleophiles through SNAr reactions, leading to aminated and alkylated products, respectively. These transformations are often catalyzed by transition metals, such as palladium, which are well-known to facilitate cross-coupling reactions. wikipedia.org
For instance, the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming carbon-nitrogen bonds. wikipedia.org This methodology could be applied to this compound to introduce a wide range of primary and secondary amines at the 3-position. The reaction typically employs a palladium catalyst in conjunction with a suitable phosphine (B1218219) ligand and a base.
Similarly, alkylation at the bromine site can be achieved through various cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction utilizes a palladium catalyst to couple the bromopyridine with an organoboron reagent (e.g., a boronic acid or ester), forming a new carbon-carbon bond. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity in these transformations.
Cyclocondensation Reactions of Diamino Moieties
The vicinal diamino functionality at the 2- and 5-positions of the pyridine ring is a key feature of this compound, enabling its participation in a variety of cyclocondensation reactions. These reactions lead to the formation of fused heterocyclic systems, which are prevalent scaffolds in medicinal chemistry and materials science.
Synthesis of Fused Heterocyclic Systems: Imidazo[4,5-b]pyridines and Pyrido[3,4-b]pyrazines
The reaction of this compound with various one-carbon or two-carbon electrophiles can lead to the formation of fused imidazole (B134444) or pyrazine (B50134) rings, respectively.
The synthesis of imidazo[4,5-b]pyridines can be achieved by reacting the diamine with reagents such as carboxylic acids, aldehydes, or their derivatives. mdpi.com For example, condensation with a carboxylic acid, often under acidic conditions and high temperatures, results in the formation of a 2-substituted-imidazo[4,5-b]pyridine. mdpi.com Alternatively, reaction with an aldehyde followed by an oxidative step can also yield the desired imidazo[4,5-b]pyridine. mdpi.com
The formation of pyrido[3,4-b]pyrazines involves the condensation of the diamine with a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or its derivatives. This reaction typically proceeds readily to form the fused pyrazine ring.
| Diamine Reactant | Electrophilic Partner | Fused Heterocycle |
| This compound | Carboxylic Acid / Aldehyde | 6-Bromoimidazo[4,5-b]pyridine derivative |
| This compound | 1,2-Dicarbonyl Compound | 7-Bromopyrido[2,3-b]pyrazine derivative |
Formation of Pteridines and Other Polycyclic Aza-Heterocycles
The versatile reactivity of this compound extends to the synthesis of more complex polycyclic aza-heterocycles, such as pteridines. Pteridines are bicyclic heteroaromatic compounds composed of fused pyrimidine (B1678525) and pyrazine rings. The synthesis of a pteridine (B1203161) derivative from this compound would require a multi-step sequence, likely involving the initial formation of a fused pyrazine ring (a pyrido[2,3-b]pyrazine), followed by the construction of the pyrimidine ring.
This could be envisioned by first reacting the diamine with a 1,2-dicarbonyl compound to form the 7-bromopyrido[2,3-b]pyrazine. Subsequent functionalization and cyclization could then be employed to build the pyrimidine ring. The specific reagents and reaction conditions would depend on the desired substitution pattern of the final pteridine.
Regioselectivity in Cyclization Reactions involving this compound
The relative nucleophilicity of the two amino groups will dictate the initial site of attack by the electrophile, thereby determining the regiochemical outcome of the cyclization. The amino group at the 2-position is adjacent to the ring nitrogen, which can influence its reactivity through inductive and resonance effects. Conversely, the amino group at the 5-position is para to the ring nitrogen and ortho to the bromine atom.
While specific studies on the regioselectivity of cyclization reactions with this compound are not extensively detailed in the provided search results, general principles of heterocyclic chemistry suggest that the electronic and steric environment around each amino group will play a crucial role. For instance, in the reaction with an unsymmetrical ketone, the initial condensation could occur at either the 2-amino or 5-amino group, leading to two possible regioisomeric products. The predominant isomer would be determined by the relative activation barriers for the two competing pathways.
Further research, including computational studies and detailed experimental analysis, would be necessary to fully elucidate and predict the regioselectivity in these cyclization reactions.
Electrophilic Aromatic Substitution on the Pyridine Ring
The pyridine ring is inherently electron-deficient compared to benzene (B151609), which generally makes it less reactive towards electrophilic aromatic substitution (EAS). libretexts.org The electronegative nitrogen atom deactivates the ring by withdrawing electron density, particularly at the C2, C4, and C6 positions. libretexts.org Furthermore, under the acidic conditions often required for EAS, the basic nitrogen atom can be protonated, leading to the formation of a pyridinium (B92312) ion, which further deactivates the ring. libretexts.org
However, the reactivity of the 5-bromo-2,3-diaminopyridine scaffold is significantly modulated by its substituents. The two amino groups at positions 2 and 3 are powerful activating, ortho-, para-directing groups. Their electron-donating effect via resonance counteracts the deactivating effect of the nitrogen atom and the inductive withdrawal of the bromine atom.
The synthesis of 5-bromo-2,3-diaminopyridine itself provides a key example of regioselective electrophilic aromatic substitution. The process often starts with 2-aminopyridine (B139424). Bromination occurs preferentially at the 5-position, which is para to the activating amino group, to yield 2-amino-5-bromopyridine (B118841). orgsyn.org Subsequent nitration of 2-amino-5-bromopyridine introduces a nitro group at the 3-position. orgsyn.org This step is a crucial EAS reaction where the directing effects of the existing substituents guide the incoming electrophile (NO₂⁺). The amino group at C2 directs ortho and para (to C3 and C5), while the bromine at C5 directs ortho (to C4 and C6). The observed substitution at C3 highlights the strong activating influence of the amino group, which overcomes the general deactivation of the pyridine ring to allow nitration to proceed. orgsyn.org The final step is the reduction of the nitro group to an amino group, yielding the target 5-bromo-2,3-diaminopyridine. orgsyn.org
| Starting Material | Reagents | Electrophilic Substitution Product | Reference |
| 2-Aminopyridine | Br₂ / Acetic Anhydride | 2-Amino-5-bromopyridine | |
| 2-Amino-5-bromopyridine | Peracetic Acid / Acetic Acid | 2-Amino-5-bromo-3-nitropyridine |
Metal-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki)
The bromine atom at the C5 position of the 5-bromo-2,3-diaminopyridine scaffold is an excellent functional group for participating in transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide variety of substituents onto the pyridine core. wiley-vch.deacs.org Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Sonogashira, and Stille couplings, are particularly prominent. researchgate.net
The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, has been successfully applied to bromopyridine derivatives. researchgate.net For instance, the bromine atom on the diaminopyridine ring can be readily displaced by various aryl or heteroaryl groups. These reactions typically employ a palladium catalyst, such as Pd(OAc)₂, in the presence of a suitable phosphine ligand and a base. researchgate.net The use of aqueous media for these couplings is also an area of active research, aiming for more environmentally benign synthetic protocols. researchgate.net
The Sonogashira reaction allows for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. researchgate.net Starting from 5-bromo-2,3-diaminopyridine or its derivatives, this reaction enables the introduction of alkynyl moieties, which are valuable functionalities in medicinal chemistry and materials science. A typical Sonogashira coupling involves a palladium catalyst, a copper(I) co-catalyst, and a base, such as an amine. wiley-vch.de
Similarly, the Stille reaction, which utilizes organotin reagents, has been developed for the cross-coupling of aryl halides with 3-alkylstannylpyridines, demonstrating the versatility of these catalytic systems for modifying pyridine scaffolds. researchgate.net
| Reaction Type | Coupling Partners | Catalyst System (Typical) | Product Type | Reference |
| Suzuki-Miyaura | Bromopyridine + Arylboronic acid | Pd(OAc)₂ / Phosphine ligand, Base | Arylpyridine | researchgate.net |
| Sonogashira | Bromopyridine + Terminal alkyne | Pd catalyst / Cu(I) co-catalyst, Base | Alkynylpyridine | researchgate.net |
| Stille | Bromopyridine + Organostannane | Cyclopalladated ferrocenylimine | Arylpyridine | researchgate.net |
| Negishi | Aryl bromide + Alkylzinc reagent | [Pd(C₃H₅)Cl]₂ / Tedicyp ligand | Alkyl-aryl compound | acs.org |
Derivatization of Amino Groups: Acylation, Alkylation, and Arylation
The two primary amino groups at the C2 and C3 positions of 5-bromo-2,3-diaminopyridine are nucleophilic and can undergo a variety of chemical transformations, including acylation, alkylation, and arylation. These derivatizations are crucial for modifying the compound's properties and for building more complex molecular architectures.
Derivatization typically involves the reaction of the amino groups with electrophilic reagents to replace one or both of the active hydrogen atoms. researchgate.net
Acylation: This involves the reaction with acylating agents like acid chlorides or anhydrides to form amides. This transformation is often used to install protecting groups or to synthesize biologically active amide derivatives.
Alkylation: Reaction with alkyl halides or other alkylating agents can lead to the formation of secondary or tertiary amines. Controlling the degree of alkylation can be challenging and may yield a mixture of products.
Arylation: The introduction of an aryl group onto the nitrogen atom can be achieved through methods like the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide.
A particularly important derivatization of 5-bromo-2,3-diaminopyridine involves a condensation reaction between the two adjacent amino groups and a carbonyl compound (or its equivalent), such as an aldehyde, to form a fused five-membered imidazole ring. mdpi.com This cyclization reaction yields imidazo[4,5-b]pyridine derivatives, which are a prominent class of heterocyclic compounds with significant biological activities. mdpi.comresearchgate.net For example, the reaction of 5-bromo-2,3-diaminopyridine with benzaldehyde (B42025) affords 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine. mdpi.com
The imidazo[4,5-b]pyridine ring system, formed from 5-bromo-2,3-diaminopyridine, contains multiple nitrogen atoms that can be alkylated. researchgate.net The tautomeric nature of the N-H bond in the imidazole portion of the molecule means that alkylation can lead to a mixture of regioisomers. researchgate.netgoogle.com For a 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine, alkylation can potentially occur on the imidazole nitrogen at position 1 (N1) or 3 (N3), or the pyridine nitrogen at position 4 (N4). mdpi.comgoogle.com
Research has shown that the N-alkylation of these scaffolds, often performed under basic conditions (e.g., K₂CO₃ in DMF) or using phase-transfer catalysis (PTC), is highly regioselective but can yield different isomers depending on the specific substrate and reaction conditions. mdpi.comresearchgate.netfabad.org.tr
For example, the alkylation of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with various halogenated derivatives under solid-liquid phase transfer catalysis conditions typically yields a mixture of two main regioisomers, resulting from alkylation at the N3 and N4 positions. mdpi.com In the specific case of reaction with ethyl bromoacetate, all three possible regioisomers (N1, N3, and N4) were isolated. mdpi.com The structural assignment of these isomers requires detailed spectroscopic analysis, such as 2D NMR experiments (NOESY, HMBC). researchgate.netfabad.org.tr The formation of multiple isomers can be problematic in synthesis, sometimes leading to low yields of the desired product, with reports of yields for a specific isomer being as low as 20-40%. google.com
| Alkylating Agent | Reaction Conditions | Observed Regioisomers (Alkylation at) | Reference |
| Benzyl chloride | PTC (Solid-Liquid) | N3 and N4 | mdpi.com |
| 1-(Bromomethyl)-4-methylbenzene | PTC (Solid-Liquid) | N3 and N4 | mdpi.com |
| Ethyl 2-bromoacetate | PTC (Solid-Liquid) | N1, N3, and N4 | mdpi.com |
| 4-Methoxybenzyl chloride | K₂CO₃ / DMF | Mainly N4 | fabad.org.tr |
| Benzyl bromide | K₂CO₃ / DMF | Mixture of three regioisomers | researchgate.net |
Formation of Charge Transfer Complexes involving 5-Bromo-2,3-diaminopyridine Analogues
Charge-transfer (CT) complexes are formed through a weak donor-acceptor interaction, where electron density is partially transferred from an electron-rich donor molecule to an electron-deficient acceptor molecule. scirp.org Compounds like 5-bromo-2,3-diaminopyridine, with their electron-rich π-system and lone pairs on the nitrogen atoms, have the potential to act as electron donors in the formation of such complexes. scirp.org
The study of CT complexes is significant in various fields, including materials science and biological systems. scirp.orgacs.org While specific studies on CT complexes involving 5-bromo-2,3-diaminopyridine are not extensively documented, research on analogous compounds provides insight into this potential reactivity.
For instance, studies on 3,5-diamino-1,2,4-triazole (DAT), another electron-rich di-amino heterocycle, show that it forms a 1:1 charge-transfer complex with the electron acceptor chloranilic acid. scirp.org The interaction is characterized by the appearance of a new absorption band in the visible spectrum and is attributed to the transfer of a non-bonding electron from a nitrogen atom of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor (an n-π* transition). scirp.org
Furthermore, investigations into coordination complexes of 3-bromopyridine (B30812) with metal ions like cobalt(II) and copper(I) have revealed charge-transfer phenomena. researchgate.net In some cases, light-induced electron transfer can occur, leading to interesting photoluminescent or photomagnetic properties. acs.orgresearchgate.net These metal-ligand charge transfer (MLCT) events, where an electron is excited from a metal-centered orbital to a ligand-centered orbital, are a key feature of many transition metal complexes containing pyridine-based ligands. uef.fi These findings suggest that 5-bromo-2,3-diaminopyridine and its derivatives are promising candidates for forming both organic and metal-containing charge-transfer complexes.
Spectroscopic and Structural Elucidation of 3 Bromopyridine 2,5 Diamine and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the carbon-hydrogen framework of a molecule.
While specific spectral data for 3-Bromopyridine-2,5-diamine (B49280) is not extensively published, the analysis of its isomers and derivatives provides a clear framework for structural assignment. For instance, the ¹H and ¹³C NMR spectra of the related compound 3-{2-(5-bromothiazol-2-yl)diazenyl}-4-bromopyridine-2,6-diamine have been reported, confirming its structure. isca.me In another example, the amino groups in diamine compounds show characteristic chemical shifts; in one study, the amino protons of a naphthalimide diamine appeared at 5.75 ppm and 5.21 ppm in DMSO-d₆. researchgate.net
For this compound, one would expect distinct signals in the ¹H NMR spectrum corresponding to the two non-equivalent aromatic protons and the protons of the two amine groups. The chemical shifts would be influenced by the electronic effects of the bromine atom and the two amino groups. Similarly, the ¹³C NMR spectrum would display five distinct signals for the pyridine (B92270) ring carbons, with their chemical shifts indicating the electronic environment created by the substituents.
Table 1: Predicted and Analogous NMR Data Data for analogous compounds are used to predict the spectral characteristics of this compound.
| Nucleus | Compound | Solvent | Observed/Predicted Chemical Shifts (δ, ppm) | Reference |
|---|---|---|---|---|
| ¹H | 5-Bromopyridine-2,3-diamine | - | 6.8–7.2 (pyridine protons), 4.5–5.0 (amine protons) | |
| ¹³C | 5-Bromopyridine-2,3-diamine | - | ~150 (C-Br), ~110 (C-NH₂) | |
| ¹H | 3-Bromopyridine (B30812) N-Oxide | CDCl₃ | 7.21-7.24 (dd), 7.45-7.47 (dq), 8.19-8.21 (dq), 8.39-8.40 (t) | rsc.org |
| ¹³C | 3-Bromopyridine N-Oxide | CDCl₃ | 120.2, 125.9, 128.7, 137.7, 140.3 | rsc.org |
To unambiguously assign the signals from ¹H and ¹³C NMR and confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, a COSY spectrum would show a correlation between the two aromatic protons, confirming their neighboring relationship on the pyridine ring.
HMQC (Heteronuclear Single Quantum Coherence) : Now often replaced by the more sensitive HSQC, this experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edulibretexts.org This allows for the direct assignment of each proton to its corresponding carbon atom in the pyridine ring.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edulibretexts.org It is crucial for piecing together the molecular structure by showing connections across quaternary (non-protonated) carbons and heteroatoms. In this compound, HMBC would show correlations from the amine protons to the C2 and C5 carbons, and from the aromatic protons to adjacent and more distant carbons, confirming the substitution pattern.
Proton (<sup>1</sup>H) and Carbon (<sup>13</sup>C) NMR for Structural Assignment
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule by measuring its mass with extremely high accuracy. The theoretical exact mass of this compound (C₅H₆BrN₃) can be calculated based on the masses of its most abundant isotopes.
HRMS analysis using a technique like electrospray ionization (ESI) would yield an experimental mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺. The close agreement between the experimental and calculated mass, typically to within a few parts per million (ppm), provides unequivocal confirmation of the molecular formula. This method was used to establish the structure of newly synthesized 3,4-diaminopyridine-2,5-dicarbonitrile. mdpi.com The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would also be observable as two peaks of nearly equal intensity separated by two mass units, further confirming the presence of a single bromine atom in the molecule.
Table 2: High-Resolution Mass Spectrometry Data
| Compound | Formula | Ion | Calculated m/z | Reference |
|---|---|---|---|---|
| This compound | C₅H₆BrN₃ | [M+H]⁺ | 187.97670 / 189.97465 | Calculated |
| 3,4-diaminopyridine-2,5-dicarbonitrile | C₇H₄N₄ | [M+H]⁺ | 159.04632 | mdpi.com |
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis
Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The resulting spectrum provides a "fingerprint" of the functional groups present. For this compound, the FTIR spectrum would be expected to show several characteristic absorption bands.
The most prominent would be the N-H stretching vibrations of the primary amine groups, typically appearing as a pair of bands in the 3300-3500 cm⁻¹ region. The C-N stretching vibrations would be observed in the 1250-1350 cm⁻¹ range. Vibrations associated with the pyridine ring (C=C and C=N stretching) typically appear in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration is expected at lower frequencies, usually in the 500-650 cm⁻¹ range. In a study of related Schiff base complexes, the imine group (C=N) was identified by a characteristic peak at 1645 cm⁻¹. researchgate.net
Table 3: Key FTIR Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Amine (N-H) | Stretching | 3300 - 3500 | researchgate.net |
| Pyridine Ring (C=C, C=N) | Stretching | 1400 - 1600 | nist.gov |
| Aromatic C-N | Stretching | 1250 - 1350 | General |
| Carbon-Bromine (C-Br) | Stretching | 500 - 650 | General |
Electronic Spectroscopy: UV-Visible Spectrophotometry for Electronic Transitions
UV-Visible spectrophotometry provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. Aromatic compounds like this compound are expected to absorb UV light, promoting electrons from lower-energy π orbitals to higher-energy π* orbitals.
The UV-Vis spectrum of this compound would likely show one or more absorption maxima (λ_max). The position and intensity of these bands are sensitive to the molecular structure and the solvent used. For example, the electronic absorption spectrum of the azo dye 3-{2-(5-bromothiazol-2-yl)diazenyl}-4-bromopyridine-2,6-diamine was found to be strongly dependent on the solvent, with an increase in solvent polarity resulting in a bathochromic (red) shift. isca.me Similar solvatochromic effects would be expected for this compound due to the presence of polar amine groups capable of hydrogen bonding with the solvent.
Table 4: UV-Visible Absorption Data for an Analogous Compound
| Compound | Solvent | Absorption Maxima (λ_max, nm) | Transition Type | Reference |
|---|---|---|---|---|
| 3-{2-(5-bromothiazol-2-yl)diazenyl}-4-bromopyridine-2,6-diamine | Toluene | 455 | π → π | isca.me |
| Acetone | 470 | π → π | isca.me | |
| Ethanol | 475 | π → π* | isca.me |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal, it is possible to generate a precise map of electron density and thus determine atomic positions, bond lengths, and bond angles.
While a crystal structure for this compound is not publicly available, the structure of its isomer, 5-Bromopyridine-2,3-diamine, has been determined. researchgate.net The analysis revealed an orthorhombic crystal system with specific unit cell dimensions (a = 3.82640(10) Å, b = 8.7336(2) Å, c = 18.6007(3) Å). researchgate.net Such an analysis for this compound would provide precise measurements of the C-Br, C-N, and C-C bond lengths within the pyridine ring. Furthermore, it would reveal the planarity of the molecule and detail the intermolecular interactions, such as hydrogen bonding between the amine groups of one molecule and the pyridine nitrogen or amine groups of neighboring molecules, which dictate the crystal packing arrangement.
Table 5: Crystallographic Data for an Isomeric Compound
| Parameter | Value for 5-Bromopyridine-2,3-diamine | Reference |
|---|---|---|
| Formula | C₅H₆BrN₃ | researchgate.net |
| Crystal System | Orthorhombic | researchgate.net |
| Space Group | P2₁2₁2₁ | researchgate.net |
| Unit Cell Dimensions | a = 3.8264 Å, b = 8.7336 Å, c = 18.6007 Å | researchgate.net |
| Volume (V) | 621.60 ų | researchgate.net |
| Temperature (T) | 100 K | researchgate.net |
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, Halogen Bonds)
Information on the specific arrangement of molecules in the crystal lattice, including hydrogen bond networks, potential π-π stacking, and halogen interactions for this compound, is unavailable. Analysis of related isomers, such as 5-bromopyridine-2,3-diamine, shows extensive hydrogen bonding involving the amino groups and the pyridine nitrogen, as well as face-to-face π-stacking. researchgate.netresearchgate.net However, the different positional arrangement of the bromo and amino substituents in this compound would result in a distinct and unique set of intermolecular interactions.
Conformational Analysis in the Crystalline State
A conformational analysis, including the determination of molecular planarity, torsion angles, and the orientation of the amino groups relative to the pyridine ring for this compound in the solid state, cannot be conducted without its crystal structure data. For comparison, in the crystal structure of the related 5-chloropyridine-2,3-diamine, the ortho-amino groups are noted to twist out of the plane of the pyridine ring to minimize intramolecular steric interactions. researchgate.net A similar effect might be expected for the amino group at the 2-position in the title compound, but this remains speculative without experimental evidence.
Computational Chemistry and Theoretical Studies on 3 Bromopyridine 2,5 Diamine Systems
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure and optimized geometry of molecules. By solving the Schrödinger equation within the DFT framework, typically using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), a molecule's most stable three-dimensional arrangement (lowest energy state) can be calculated. This optimized geometry is fundamental, as all other electronic properties are derived from it. For 3-Bromopyridine-2,5-diamine (B49280), DFT calculations would reveal precise bond lengths, bond angles, and dihedral angles, offering a foundational understanding of its molecular architecture.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that are central to a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that a molecule is more reactive, more polarizable, and requires less energy to be excited. chemicalbook.com For brominated pyridine (B92270) derivatives, the HOMO is often distributed over the pyridine ring and the amino groups, while the LUMO may be localized around the electron-withdrawing bromine atom and the pyridine ring. A DFT study on this compound would precisely map these orbitals and calculate the energy gap, providing key insights into its kinetic stability and charge transfer potential. mdpi.com
Table 1: Illustrative Frontier Molecular Orbital Energies for this compound (Note: The following data is illustrative to represent typical DFT outputs and is not from a published study on this specific compound.)
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -5.85 |
| ELUMO | -1.25 |
| Energy Gap (ΔE) | 4.60 |
The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive behavior of a molecule. uni-muenchen.de It illustrates the charge distribution on the molecular surface, using a color scale to denote different potential values. uni-muenchen.de Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack.
For this compound, an MEP analysis would likely show negative potential around the nitrogen atoms of the pyridine ring and the amino groups due to their lone pairs of electrons. These areas would be the primary sites for protonation and interaction with electrophiles. Conversely, positive potential would be expected around the hydrogen atoms of the amino groups, making them potential sites for hydrogen bonding. mdpi.comnih.gov
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. These indices, derived from conceptual DFT, provide a more quantitative picture than MEP maps alone. Key descriptors include:
Electronegativity (χ): Measures the ability of a molecule to attract electrons.
Chemical Hardness (η): Represents the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of hardness; soft molecules are more reactive.
Electrophilicity Index (ω): Measures the energy stabilization when a molecule accepts electrons from the environment.
These parameters are invaluable for comparing the reactivity of different compounds and predicting their behavior in chemical reactions. mdpi.com
Table 2: Illustrative Global Reactivity Descriptors for this compound (Note: The following data is illustrative and not from a published study on this specific compound.)
| Descriptor | Formula | Illustrative Value (eV) |
|---|---|---|
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.55 |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.30 |
| Chemical Softness (S) | 1 / (2η) | 0.217 |
| Electrophilicity Index (ω) | χ² / (2η) | 2.74 |
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov The surface is generated based on the electron distribution of a molecule within its crystalline environment. By mapping properties like dnorm (normalized contact distance) onto this surface, one can identify specific intermolecular contacts, such as hydrogen bonds and other van der Waals forces. Red spots on the dnorm map indicate close contacts, highlighting the most significant interactions.
This analysis is often complemented by 2D fingerprint plots, which summarize the intermolecular contacts by plotting the distance to the nearest atom inside the surface (di) against the distance to the nearest atom outside (de). researchgate.net For a compound like this compound, with two amino groups and a bromine atom, Hirshfeld analysis would be expected to reveal strong N-H···N hydrogen bonds, as well as potential C-H···Br and Br···Br interactions, which govern the crystal packing and ultimately influence its physical properties like melting point and solubility. mdpi.commdpi.com
Tautomerization Studies and Energetic Profiles
Tautomers are structural isomers that can readily interconvert, most commonly through the migration of a proton. For this compound, the amino groups can potentially exist in an imino tautomeric form. Computational studies are essential for investigating the relative stabilities of these different tautomers.
By calculating the total electronic energies of each possible tautomer using DFT, researchers can determine the most stable form of the molecule under specific conditions (e.g., in the gas phase or in a solvent). conicet.gov.ar The energy difference between tautomers provides the basis for the equilibrium constant. Theoretical studies on analogous compounds, such as 5-bromopyridine-2,3-diol, have shown that the relative stability of tautomers can be significantly influenced by the solvent environment. A similar investigation for this compound would clarify its predominant structure and how it might change in different chemical environments.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a larger molecule, typically a protein or enzyme (a receptor). nih.gov This method is fundamental in drug discovery and design, as it helps to elucidate the binding mode and affinity of a potential drug candidate within the active site of a biological target.
While no specific molecular docking studies have been reported for this compound, its structure, featuring hydrogen bond donors (the -NH2 groups) and a halogen atom, makes it a candidate for interacting with various biological targets. Docking simulations would involve placing the this compound molecule into the binding pocket of a target protein and using a scoring function to estimate the binding energy. Such studies on derivatives of the isomeric 5-bromopyridine-2,3-diamine have been used to explore their potential as antimicrobial agents by predicting interactions with enzymes like dihydrofolate reductase (DHFR). mdpi.comnih.gov A similar approach for this compound could uncover its potential biological activities and guide the synthesis of new therapeutic agents.
Quantum Chemical Descriptors for Structure-Property Relationships
The determination of quantum chemical descriptors is fundamental to establishing structure-property relationships. These descriptors, derived from the electronic structure of a molecule, provide quantitative insights into its behavior. Key descriptors include:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of these frontier orbitals are vital in predicting a molecule's ability to donate or accept electrons. The HOMO energy is related to the ionization potential and indicates the molecule's susceptibility to electrophilic attack, while the LUMO energy is related to the electron affinity and suggests its reactivity towards nucleophiles.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions.
Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and global softness (S) are derived from the HOMO and LUMO energies. These descriptors provide a general understanding of the molecule's reactivity profile.
Without dedicated computational studies on this compound, the values for these essential descriptors are unknown. Such research would typically involve methods like Density Functional Theory (DFT) to calculate the optimized geometry and electronic properties of the molecule. The absence of this data in the scientific literature prevents a detailed analysis of its structure-property relationships.
Further theoretical and computational research is necessary to elucidate the quantum chemical properties of this compound. Such studies would not only provide valuable data for this specific compound but also contribute to a broader understanding of the structure-property relationships within the family of substituted bromopyridines.
Biological and Biomedical Applications of 3 Bromopyridine 2,5 Diamine Derivatives
Development of Antimicrobial Agents
The search for novel antimicrobial agents is a critical area of pharmaceutical research, driven by the increasing challenge of drug-resistant pathogens. Derivatives of 3-Bromopyridine-2,5-diamine (B49280) have been synthesized and evaluated for their ability to inhibit the growth of pathogenic bacteria and fungi.
Evaluation against Gram-Positive and Gram-Negative Bacteria (e.g., Escherichia coli, Bacillus cereus)
Research into the antibacterial properties of imidazo[4,5-b]pyridine derivatives, synthesized from the isomeric precursor 5-bromopyridine-2,3-diamine, has shown activity against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com In one study, synthesized compounds were tested against Bacillus cereus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). nih.govmdpi.com The results indicated that Gram-positive bacteria were more susceptible to these compounds than Gram-negative bacteria, which showed greater resistance. nih.gov Specifically, certain N-alkylated imidazo[4,5-b]pyridine derivatives demonstrated notable inhibitory effects, with one compound exhibiting a minimum inhibitory concentration (MIC) of 0.07 mg/mL against B. cereus. mdpi.com
Another study focusing on different pyridine (B92270) derivatives also reported significant antibacterial activity. nih.gov A series of novel pyridine compounds were tested against Gram-positive bacteria (Bacillus subtilis and Bacillus thuringiensis) and Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa). nih.gov Compounds belonging to pyran, pyridine, indenopyran, thiazolopyridine, and chromene series derived from a pyridine precursor showed high antimicrobial activity. nih.gov
Table 1: Antibacterial Activity of Selected Pyridine Derivatives
| Compound Type | Bacterial Strain | Activity Level | Reference |
|---|---|---|---|
| Imidazo[4,5-b]pyridine derivative | Bacillus cereus (Gram-positive) | High (MIC: 0.07 mg/mL) | mdpi.com |
| Imidazo[4,5-b]pyridine derivative | Escherichia coli (Gram-negative) | Resistant | nih.gov |
| Pyran, Pyridine, Chromene series | Bacillus subtilis, E. coli, etc. | High | nih.gov |
Antifungal Activity of Functionalized Derivatives
The antifungal potential of functionalized pyridine derivatives has also been an area of active investigation. In a study involving new 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives, which are derived from an isomer of the target compound, specific molecules were identified that exhibited antifungal properties. eurjchem.comresearchgate.neteurjchem.com For instance, compound 3f from this series was reported to show both antibacterial and antifungal activity. eurjchem.comresearchgate.neteurjchem.com
Other research on different classes of pyridine derivatives has confirmed their potential as antifungal agents. Studies on pyrazole–pyridine hybrids showed moderate activity against fungi such as Aspergillus flavus and Candida albicans. nih.gov Furthermore, 1,3,4-oxadiazole-based heterocyclic analogs, synthesized from related precursors, demonstrated potent antifungal activity against Candida species, including C. albicans, C. glabrata, and C. tropicalis, with some compounds showing significant zones of inhibition. dntb.gov.ua
Mechanism of Antimicrobial Action
The precise mechanism of antimicrobial action for this compound derivatives is a subject of ongoing research. However, studies on related heterocyclic compounds provide insights into possible pathways. For many antimicrobial agents, the mode of action involves the disruption of essential cellular processes in the pathogen.
One proposed mechanism for related pyridine derivatives is the inhibition of key enzymes necessary for bacterial survival. nih.gov Molecular docking studies on imidazo[4,5-b]pyridine derivatives have suggested that these compounds can interact with the active sites of enzymes like dihydrofolate reductase (DHFR), a crucial enzyme in nucleotide synthesis. nih.govmdpi.com By binding to such enzymes, the derivatives can block metabolic pathways, leading to the inhibition of growth and cell death. nih.gov The structure of the pyridine ring and its substituents plays a crucial role in how effectively the molecule can bind to these biological targets. researchgate.net
Anticancer Activity Research
The development of novel therapeutics for cancer treatment is a primary focus of medicinal chemistry. Derivatives of this compound have been investigated for their potential to act as anticancer agents, with studies focusing on their cytotoxicity against various cancer cell lines and their ability to inhibit specific molecular targets involved in cancer progression.
Screening against Cancer Cell Lines (e.g., MCF-7, BT-474)
Derivatives of the isomeric 5-Bromopyridine-2,3-diamine have been synthesized and evaluated for their anticancer activity against human breast cancer cell lines. eurjchem.comresearchgate.neteurjchem.com In a notable study, new 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives were screened for their efficacy against MCF-7 and BT-474 breast cancer cell lines. eurjchem.comresearchgate.neteurjchem.com The results identified compounds 3h and 3j as having prominent anticancer activity against both cell lines. eurjchem.comresearchgate.neteurjchem.com This suggests that the imidazo[4,5-b]pyridine scaffold is a promising template for developing new anticancer agents. eurjchem.comresearchgate.net
Another study on different novel pyridine derivatives also demonstrated significant growth inhibition in MCF-7 cells. qu.edu.qa A specific derivative, compound 9a , was found to reduce the viability of MCF-7 cells by 40% and induced apoptosis with an IC50 of 20µM. qu.edu.qa Research on imidazotetrazine derivatives has also been conducted on MCF-7 and BT-474 cell lines, showing varying degrees of cytotoxic and cytostatic activity. rrpharmacology.ru
Table 2: Anticancer Activity of Selected Pyridine Derivatives against Breast Cancer Cell Lines
| Compound/Derivative | Cell Line | Activity | Reference |
|---|---|---|---|
| Compound 3h (Imidazo[4,5-b]pyridine) | MCF-7, BT-474 | Prominent | eurjchem.comresearchgate.neteurjchem.com |
| Compound 3j (Imidazo[4,5-b]pyridine) | MCF-7, BT-474 | Prominent | eurjchem.comresearchgate.neteurjchem.com |
| Compound 9a (Pyridine derivative) | MCF-7 | IC50 of 20µM | qu.edu.qa |
Inhibition of Kinases (e.g., HPK1) and Other Molecular Targets
Protein kinases are critical regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. google.com Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a negative regulator of immune cell signaling, and its inhibition is being explored as a strategy for cancer immunotherapy. researchgate.netchemrxiv.orgresearchgate.net
Recent research has focused on developing potent and selective HPK1 inhibitors. bioworld.com While direct studies on this compound derivatives as HPK1 inhibitors are limited, research on other pyridine and quinazoline-2,5-diamine scaffolds has yielded promising results. researchgate.netchemrxiv.orgbioworld.com For example, a series of quinazoline-2,5-diamine derivatives were designed and synthesized, leading to the identification of a potent HPK1 inhibitor, compound 9h , which demonstrated strong inhibition of downstream phosphorylation and enhanced immune cell activity. researchgate.netchemrxiv.org Yuhan Corp. has also described pyrimidine (B1678525)/pyridine derivatives that act as potent HPK1 inhibitors. bioworld.com These findings highlight the potential of diamine-substituted heterocyclic scaffolds in the design of kinase inhibitors for cancer therapy. The general principle often involves designing molecules that can fit into the ATP-binding site of the target kinase, thereby blocking its activity. researchgate.net
Structure-Activity Relationships (SAR) for Anticancer Potency
The pyridine scaffold is a cornerstone in the design of anticancer agents, with numerous derivatives demonstrating significant cytotoxic activity against various cancer cell lines. arabjchem.orgresearchgate.net The strategic placement of substituents on the pyridine ring, such as bromine atoms and amino groups, allows for the fine-tuning of a molecule's electronic and steric properties, which in turn dictates its biological activity. Structure-Activity Relationship (SAR) studies are crucial in elucidating how these chemical modifications influence anticancer potency.
For instance, research on pyridine-thiazole hybrids has shown that the addition of a substituted pyridine ring to other heterocyclic structures can significantly enhance cytotoxicity against human lung cancer cell lines. mdpi.com In one study, a series of thiazolyl pyridines linked to a thiophene (B33073) moiety were evaluated for their anticancer activity against the A549 lung cancer cell line. mdpi.com The results indicated that the introduction of the pyridine ring was critical for their potent anticancer effects, which were proposed to occur through the inhibition of the epidermal growth factor receptor (EGFR) tyrosine kinase. mdpi.com
Similarly, the combination of a pyridine core with a rhodanine (B49660) group has yielded potent anticancer agents. One study found that a rhodanine derivative featuring a bromopyridine group (HB 4) exhibited superior inhibitory activity against HepG2 (liver cancer) and A549 (lung cancer) cell lines compared to the standard drug gefitinib. acs.orgnih.gov The presence of the pyridine ring, particularly with a bromine substituent, was more effective than other aromatic systems. acs.orgnih.gov
Further SAR studies on various pyridine derivatives have highlighted key structural features for enhanced anticancer activity:
Substitution Patterns: In a series of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, the nature and position of substituents on the N-aryl ring significantly impacted their anticancer effects across a panel of 58 cancer cell lines. mdpi.com
Hybrid Molecules: Combining the pyridine scaffold with other pharmacologically active moieties, such as thieno[2,3-b]pyridine (B153569) or imidazo[1,2-a]pyridine (B132010), has led to compounds with potent activity against liver and breast cancer cell lines. arabjchem.org
Target Specificity: Dihydropyridine and pyridine analogs have been developed as potent inhibitors of human tissue nonspecific alkaline phosphatase (h-TNAP), an enzyme implicated in cancer. These compounds induced apoptosis in HeLa and MCF-7 cancer cells through mechanisms involving ROS and DNA damage. mdpi.com
The table below summarizes the anticancer activity of selected pyridine derivatives, illustrating the impact of structural modifications on their potency.
| Compound ID | Cancer Cell Line | Activity (IC₅₀ in µM) | Key Structural Feature | Reference |
| HB 4 | HepG2 (Liver) | 2.7 | Rhodanine with bromopyridine group | acs.org, nih.gov |
| HB 4 | A549 (Lung) | 3.1 | Rhodanine with bromopyridine group | acs.org, nih.gov |
| Compound 8e | MCF-7 (Breast) | 0.11 (72h treatment) | Pyridine-urea derivative | researchgate.net |
| Compound 8n | MCF-7 (Breast) | 0.80 (72h treatment) | Pyridine-urea derivative | researchgate.net |
| Thieno[2,3-c]pyridine 6i | HSC3 (Head & Neck) | 10.8 | Thiomorpholine-substituted | mdpi.com |
| Thieno[2,3-c]pyridine 6i | T47D (Breast) | 11.7 | Thiomorpholine-substituted | mdpi.com |
| Thieno[2,3-c]pyridine 6i | RKO (Colorectal) | 12.4 | Thiomorpholine-substituted | mdpi.com |
| Pyrano[2,3-d]pyrimidinone 2 | HeLa (Cervical) | 3.46 | Pyranopyrimidinone core | nih.gov |
| Pyrano[2,3-d]pyrimidinone 5 | HeLa (Cervical) | 4.36 | 4'-methoxy derivative | nih.gov |
Antiviral Properties of Chromenopyridine Derivatives
The chromenopyridine scaffold, which fuses a chromene ring with a pyridine ring, is found in a number of natural alkaloids and synthetic compounds that exhibit a wide spectrum of biological activities, including notable antiviral properties. mdpi.commdpi.com Unlike other chromenopyridine isomers, chromeno[3,2-c]pyridines have been specifically described as possessing antivirus activity. mdpi.com
Several natural chromeno[3,2-c]pyridine alkaloids isolated from plants of the Thalictrum genus have demonstrated significant antiviral effects.
Alkaloids isolated from Thalictrum scabrifolium showed antirotavirus activity. mdpi.com
Compounds from Thalictrum finetii also exhibited high antirotavirus activity. mdpi.com
Two alkaloids from Thalictrum microgynum were found to have activity against the tobacco mosaic virus (TMV). mdpi.com
Synthetic chromenopyridine derivatives have also been a focus of antiviral research. The development of these compounds is often guided by the structures of known natural products. researchgate.net The fusion of the chromene and pyridine heterocyclic systems into a single molecule presents new opportunities for discovering compounds with desirable therapeutic properties. mdpi.com While research into the antiviral potential of chromenopyridines is ongoing, the existing findings underscore the promise of this structural class for developing new antiviral agents. mdpi.comresearchgate.net For example, isothiazolo[4,3-b]pyridines have been identified as selective inhibitors of cyclin G-associated kinase (GAK), a target for treating viral infections like hepatitis C and dengue. mdpi.comdntb.gov.ua
DNA Binding Analysis and Intercalation Mechanisms of Related Complexes
The interaction of small molecules with DNA is a critical mechanism of action for many anticancer and antimicrobial drugs. mdpi.comsciepub.com Metal complexes featuring pyridine-based ligands are of particular interest due to their diverse and tunable DNA binding capabilities. mdpi.comrsc.org These interactions can be broadly categorized as covalent (irreversible) or non-covalent (reversible). mdpi.com Non-covalent interactions include electrostatic binding, groove binding (major or minor), and intercalation. mdpi.comresearchgate.net
Intercalation involves the insertion of a planar, polycyclic aromatic ligand between the base pairs of the DNA double helix. sciepub.comresearchgate.net This mode of binding is stabilized by π-π stacking interactions and typically leads to a lengthening and unwinding of the DNA helix. mdpi.comsciepub.com Many ruthenium (Ru) and platinum (Pt) polypyridyl complexes are known to bind DNA via intercalation. mdpi.comrsc.org
Several biophysical techniques are employed to study these interactions:
UV-Visible Absorption Spectroscopy: Changes in the absorption spectrum of a metal complex upon addition of DNA can indicate binding. A decrease in absorbance (hypochromism) and a shift in wavelength are often characteristic of intercalation. farmaciajournal.com
Fluorescence Spectroscopy: The quenching or enhancement of a complex's fluorescence in the presence of DNA can provide insights into the binding mode and affinity. nih.gov
Viscosity Measurements: Intercalation typically increases the length of the DNA helix, leading to a measurable increase in the viscosity of the DNA solution. In contrast, non-classical intercalation or groove binding may not significantly change or could even decrease viscosity. nih.govresearchgate.net
Circular Dichroism (CD) Spectroscopy: This technique provides information about conformational changes in the DNA structure upon binding of the complex. researchgate.net
| Complex Type | DNA Binding Mode | Key Findings | Reference(s) |
| Ru–polypyridyl compounds | Intercalation, Covalent Binding | Bind strongly to DNA; can intercalate between nucleobases. | mdpi.com |
| Co(III) ethylenediamine (B42938) pyridine | Groove Binding | Viscosity measurements did not show an increase, ruling out classical intercalation. | nih.gov |
| Bis(imino)pyridine-type complexes | Intercalation | Spectroscopic and viscosity studies indicated a strong intercalative binding mode. | researchgate.net |
| Ru(tpy)(py)dppz²⁺ | Minor Groove Intercalation | The planar dppz ligand intercalates from the minor groove of the DNA. | rsc.org |
Role in Drug Discovery: Scaffold Diversity and Lead Optimization
The pyridine ring is considered a "privileged scaffold" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity. rsc.orgsemanticscholar.orgdntb.gov.ua This versatility makes pyridine and its derivatives, including this compound, exceptionally valuable starting points in drug discovery programs. researchgate.netrsc.org The pyridine scaffold is present in over 7000 existing drug molecules, highlighting its significance. semanticscholar.orgrsc.org
Scaffold Diversity: The pyridine ring's utility stems from its unique properties. As an isostere of benzene (B151609), it offers a similar aromatic framework but with a nitrogen heteroatom that can act as a hydrogen bond acceptor, significantly influencing its interactions with biological macromolecules. rsc.org The presence of this nitrogen atom also alters the electronic distribution of the ring, providing distinct reactivity and binding characteristics compared to a simple benzene ring. This allows chemists to generate vast libraries of diverse compounds by introducing various substituents at different positions on the pyridine core. rsc.org The reactivity of halogenated pyridines, such as those containing bromine, further enhances their utility in synthetic chemistry, enabling a wide range of cross-coupling reactions to build complex molecular architectures.
Lead Optimization: In the process of lead optimization, a promising "hit" compound identified from initial screening is systematically modified to improve its potency, selectivity, and pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion). The pyridine scaffold is highly amenable to this process. frontiersin.org Its well-established chemistry allows for controlled and predictable modifications. frontiersin.org For example, during the optimization of CNS drugs, controlling properties like polarity and molecular weight is critical for penetrating the blood-brain barrier. The pyridine scaffold provides a rigid core that can be decorated with different functional groups to fine-tune these properties. core.ac.uk This adaptability has been instrumental in the development of drugs for a wide range of diseases, from cancer to viral infections and neurological disorders. rsc.orgresearchgate.net
Potential in Targeted Therapies and Pharmaceutical Development
The development of targeted therapies, which are designed to interfere with specific molecules involved in the growth, progression, and spread of diseases like cancer, represents a paradigm shift in medicine. Pyridine derivatives are at the forefront of this revolution, serving as the structural basis for numerous kinase inhibitors and other targeted agents. google.com
Derivatives of brominated diaminopyridines have shown potential as inhibitors of critical signaling pathways that are often dysregulated in cancer.
Kinase Inhibition: Many pyridine-based compounds have been developed as potent kinase inhibitors. researchgate.netmdpi.com For example, certain derivatives have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR), a key target in several cancers. mdpi.com Others have been designed to inhibit Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of immune responses, making them promising candidates for cancer immunotherapy. chemrxiv.org The development of p38α MAPK inhibitors based on novel scaffolds also highlights the potential in targeting inflammatory and neurodegenerative diseases. chemrxiv.org
PI3K/Akt/mTOR Pathway Inhibition: This pathway is crucial for cell proliferation and survival, and its aberrant activation is a hallmark of many cancers. Derivatives of 5-bromopyridine have been investigated as inhibitors of this pathway, demonstrating the ability to block Akt phosphorylation and inhibit tumor growth in preclinical models.
The value of the this compound scaffold lies in its capacity to be elaborated into molecules that can precisely fit into the binding pockets of specific protein targets. The bromine atom can form halogen bonds, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding, while the amino groups can serve as key hydrogen bond donors or acceptors. mdpi.com This combination of features allows for the design of highly potent and selective inhibitors.
The journey from a promising lead compound based on the this compound scaffold to a clinically approved drug is long and complex. However, the inherent "drug-like" properties of the pyridine core, combined with its synthetic tractability, provide a solid foundation for pharmaceutical development. core.ac.uk As our understanding of the molecular basis of disease deepens, the strategic use of such privileged scaffolds will continue to be a powerful approach for creating the next generation of targeted therapies.
Catalytic Applications of Diaminopyridine Derivatives
3-Bromopyridine-2,5-diamine (B49280) Analogues as Ligands in Metal-Catalyzed Reactions
Diaminopyridine derivatives have emerged as versatile ligands in a range of metal-catalyzed cross-coupling reactions. The nitrogen atoms of the pyridine (B92270) ring and the amino groups can coordinate with transition metals, influencing the metal center's reactivity and stability. The presence of a bromo-substituent can serve as a handle for further functionalization or electronically modify the ligand's properties.
Research has shown that palladium complexes with pincer-type ligands derived from 2,6-diaminopyridine (B39239) are effective catalysts for C-C bond-forming reactions. acs.org These ligands create a stable coordination environment around the metal center, facilitating catalytic cycles. acs.org For instance, palladium(II) pincer complexes have demonstrated high efficacy in Suzuki-Miyaura coupling reactions, which are crucial for the synthesis of biaryl compounds. acs.org
Copper-catalyzed reactions have also benefited from the use of diaminopyridine-based ligands. The synthesis of aminopyridine derivatives through copper-catalyzed amination of bromopyridines highlights the utility of these systems. beilstein-journals.org While direct catalytic use of this compound as a ligand is not extensively documented, its analogues, such as 5-bromo-2,3-diaminopyridine, are employed as precursors in the synthesis of more complex heterocyclic ligands. These resulting ligands can then participate in metal-catalyzed reactions. For example, 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine, synthesized from 5-bromo-2,3-diaminopyridine, can undergo further cross-coupling reactions. researchgate.net
The table below summarizes the application of diaminopyridine analogues as ligands in various metal-catalyzed reactions.
| Catalyst System | Reaction Type | Substrates | Product Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | Suzuki-Miyaura Coupling | Chloroamino-N-heterocycles and (2-ethoxyvinyl)borolane | High | mdpi.com |
| Pd(CF₃COO)₂ / PPh₃ / CuI | Sonogashira Coupling | 2-Amino-3-bromopyridines and terminal alkynes | 72-96 | scirp.org |
| CuI | Intramolecular Cyclization | 2-Amino-3-iodo-5-nitropyridine with TMSA | High | mdpi.com |
| Fe₃O₄@DAPN/Au | Aromatic Bromination | Anisole and NBS | up to 97 | rsc.org |
Nucleophilic Catalysis by Diaminopyridine Scaffolds
The amino groups on the pyridine ring impart nucleophilic character to diaminopyridine compounds, enabling them to act as organocatalysts. This is particularly evident in reactions where the pyridine nitrogen acts as a Lewis base. The nucleophilicity can be tuned by the position of the amino groups and the presence of other substituents.
While 4-(dimethylamino)pyridine (DMAP) is a well-known nucleophilic catalyst, diaminopyridines, particularly 3,4-diaminopyridines, have been shown to be highly effective, sometimes superior, acyl-transfer catalysts. Their enhanced activity is attributed to the electronic push from the additional amino group. Theoretical calculations have shown that the substitution pattern on the diaminopyridines dramatically influences their catalytic activity. researchgate.net
The following table presents data on the catalytic performance of various nucleophilic pyridine derivatives in the cycloaddition of propylene (B89431) oxide and CO₂.
| Catalyst | Conversion (%) | Selectivity (%) | Conditions | Reference |
| 3,4-Diaminopyridine (B372788) derivative | 99 | >99 | 100 °C, 1 atm CO₂, 24 h | rsc.org |
| DMAP | 55 | >99 | 100 °C, 1 atm CO₂, 24 h | rsc.org |
| Pyridine | <5 | - | 100 °C, 1 atm CO₂, 24 h | rsc.org |
Acyl-Transfer Reactions Mediated by Diaminopyridine Catalysts
Diaminopyridines are particularly effective as catalysts for acyl-transfer reactions, a fundamental transformation in organic synthesis. cbijournal.com They function by reacting with an acylating agent to form a highly reactive N-acylpyridinium intermediate, which is then attacked by a nucleophile (e.g., an alcohol) to yield the acylated product. epa.gov
The efficiency of diaminopyridine catalysts in these reactions is often superior to that of DMAP. Studies on 3,4-diaminopyridine derivatives have demonstrated that their catalytic activity is highly dependent on the substitution pattern, with alkyl substituents on both amine nitrogens leading to the best results. researchgate.net The design of these catalysts has been guided by theoretical calculations of the stability of their acetyl intermediates. researchgate.net
Chiral diaminopyridine derivatives have also been developed for asymmetric acyl-transfer reactions, enabling the kinetic resolution of racemic alcohols with moderate to excellent selectivity. researchgate.net Although direct studies on this compound as an acyl-transfer catalyst are limited, the principles derived from its analogues suggest that it could serve as a precursor for catalytically active molecules. The bromo-substituent could potentially be used to introduce chirality or other functional groups to create novel acyl-transfer catalysts.
The table below shows the catalytic activity of different pyridine-based catalysts in the acylation of 1-ethynylcyclohexanol.
| Catalyst | Reaction | Temperature (°C) | Catalytic Activity | Reference |
| 3,4-Diaminopyridine derivative | Acylation with acetic anhydride | 23 | High | researchgate.net |
| 3,4-Diaminopyridine derivative | Acylation with isobutyric anhydride | 40 | High | researchgate.net |
| 4-(Dimethylamino)pyridine (DMAP) | Acylation | Not specified | Standard |
Materials Science Applications of Functionalized Brominated Diaminopyridines
Photovoltaic Materials Based on Pyridine-Fused Heterocycles
Pyridine-fused heterocyclic scaffolds are of significant interest in the design of materials for photovoltaic applications, including organic solar cells (OSCs) and dye-sensitized solar cells (DSSCs). The electron-deficient nature of the pyridine (B92270) ring makes it a useful component in donor-acceptor architectures that facilitate charge separation and transport, which are crucial processes for solar energy conversion.
However, a detailed investigation of "3-Bromopyridine-2,5-diamine" in the synthesis of pyridine-fused heterocycles for photovoltaic devices has not been reported in the available scientific literature. Research in this area tends to focus on other isomers. For instance, derivatives of 2,3-diamino-5-bromopyridine (B182523) and 2,5-dibromo-3,4-diaminopyridine have been utilized as precursors for creating fused heterocyclic systems intended for photovoltaic materials. While chemical suppliers note that This compound (B49280) has potential in materials science, specific research data, device architectures, or efficiency metrics related to its use in photovoltaics are not documented. evitachem.com
Azo Dye Synthesis and Solvatochromic Properties
Azo dyes, characterized by the functional group (-N=N-), are a major class of synthetic colorants. The incorporation of heterocyclic amines, such as diaminopyridines, into azo dye structures can lead to compounds with interesting optical properties, including solvatochromism—the change in color with the polarity of the solvent.
Despite the general potential for diaminopyridines to act as coupling components in azo dye synthesis, there are no specific studies detailing the synthesis of azo dyes from "this compound". Consequently, there is no experimental data available on the solvatochromic properties, such as absorption maxima in different solvents, for azo dyes derived from this specific precursor. Research on related isomers, such as 4-bromopyridine-2,6-diamine, has shown the successful synthesis of thiazolyl-based azo dyes exhibiting a bathochromic (red) shift with increasing solvent polarity, but these findings cannot be directly attributed to derivatives of this compound.
Applications in Electro-photographic Toners and Charge-Controlling Agents
Charge-controlling agents (CCAs) are critical components in electro-photographic toners, as they help to impart and stabilize the electrostatic charge on toner particles, ensuring high-quality image transfer. Certain classes of metal-complexed azo dyes are known to be effective CCAs.
While the broader category of azo dyes has been linked to applications as charge-controlling agents, there is no available research or patents that specifically mention the use of "this compound" or its derivatives for this purpose. The exploration of this compound in the formulation of electro-photographic toners remains an un-documented area of materials science.
Luminescence Intensifiers and Fluorescent Dyes
Functionalized pyridine structures are often incorporated into larger molecular systems to create fluorescent dyes and luminescence intensifiers. The electron-withdrawing or donating properties of substituents on the pyridine ring can be used to tune the intramolecular charge transfer (ICT) characteristics of a molecule, thereby influencing its fluorescence quantum yield, Stokes shift, and emission color.
Chemical suppliers suggest that this compound is explored for the development of advanced materials and dyes. evitachem.com However, the scientific literature lacks specific examples of its incorporation into luminescent or fluorescent materials. Studies on other pyridine-containing systems have shown that they can act as the core or as electron-accepting units in fluorescent dyes, but research has not yet extended to publicly reported applications for this compound in this context.
Future Directions and Emerging Research Avenues
Exploration of Novel Reaction Pathways for Enhanced Selectivity
The precise control of reactivity at different positions of the pyridine (B92270) ring is paramount for the efficient synthesis of functionalized derivatives of 3-Bromopyridine-2,5-diamine (B49280). Future research will increasingly focus on developing novel reaction pathways that offer enhanced selectivity, minimizing the formation of unwanted isomers and byproducts.
A significant area of exploration involves the strategic use of metal catalysis. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, have proven effective for modifying pyridine rings. researchgate.netnih.gov Future work will likely refine these methods, employing new generations of ligands and catalysts to achieve even greater control over which position on the this compound scaffold reacts. acs.org For instance, copper-catalyzed reactions are being explored to selectively introduce substituents, offering a cost-effective and efficient alternative to palladium. google.com The development of methods that allow for the selective functionalization of one amino group over the other, or selective reaction at the carbon atoms, remains a key challenge.
Furthermore, the development of protecting group strategies will continue to be crucial for directing the regioselectivity of reactions like bromination. Time-controlled synthesis, where reaction conditions are manipulated over time to favor different products, presents another innovative approach. For example, a reaction could initially favor bromination at one site, and as conditions change, subsequent functionalization could occur at another, all within a single pot. researchgate.net The exploration of hetarynic cyclization, involving the generation of reactive aryne intermediates from brominated pyridines, also opens up new avenues for creating complex fused heterocyclic systems. researchgate.net
Design and Synthesis of Advanced Multicomponent Systems
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are a powerful tool in modern organic synthesis. mdpi.com They offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. nih.gov The application of MCRs to this compound and related scaffolds is a promising area for future research.
By utilizing the di-amino functionality of the core molecule, researchers can design MCRs to construct intricate heterocyclic systems in a single, efficient step. For example, the reaction of a diaminopyridine with aldehydes and other components can lead to the formation of fused imidazo[4,5-b]pyridine structures, which are prevalent in medicinal chemistry. mdpi.com Palladium-catalyzed MCRs have already been shown to be effective in synthesizing 2-aryl-2-imidazolines from aryl halides and diamines. acs.org Future research will likely expand the scope of MCRs involving brominated diaminopyridines to access a wider array of complex molecular architectures. This approach is particularly valuable for creating libraries of diverse compounds for high-throughput screening. rug.nl
High-Throughput Screening for Broader Biological Activities
High-throughput screening (HTS) is an essential technology in drug discovery, allowing for the rapid testing of vast numbers of compounds for biological activity. As synthetic methods for generating libraries of this compound derivatives become more efficient, HTS will play a pivotal role in uncovering their therapeutic potential.
Future research will leverage various HTS platforms, including fragment-based screening and DNA-encoded library (DEL) screening. nih.govacs.org Fragment-based approaches identify low-molecular-weight fragments that bind to a biological target, which can then be optimized into more potent lead compounds. The this compound scaffold is an ideal starting point for generating such fragments. DEL screening allows for the testing of billions of compounds simultaneously, significantly increasing the chances of finding novel hits. acs.org The combination of DEL screening with computational platforms can accelerate the process, reduce costs, and increase the accuracy of hit identification. xtalpi.com The data generated from these large-scale screens will be invaluable for identifying new protein-ligand interactions and uncovering unexpected biological activities for this class of compounds. researchgate.net
Integration with Artificial Intelligence and Machine Learning in Drug Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. mednexus.orgmdpi.com These computational tools can analyze vast datasets to predict the properties of molecules, design novel compounds, and optimize synthetic routes. numberanalytics.com For heterocyclic compounds like this compound, AI and ML offer powerful new approaches to accelerate research.
ML algorithms can be trained on existing data to build Quantitative Structure-Activity Relationship (QSAR) models. nih.govresearchgate.net These models can then predict the biological activity of new, virtual derivatives of this compound, allowing researchers to prioritize the synthesis of the most promising candidates. researchgate.netnih.gov This approach saves significant time and resources compared to traditional trial-and-error methods. nih.gov AI can also be used to design novel molecules with desired properties from the ground up and to plan efficient synthetic pathways. numberanalytics.comnih.gov Furthermore, combining ML-based virtual screening with molecular docking studies can effectively identify potential drug candidates from large compound libraries for specific biological targets. nih.gov The use of AI in analyzing complex biological data will be crucial for understanding the mechanisms of action of active compounds derived from the this compound scaffold. scielo.br
Sustainable and Green Synthesis of Brominated Diaminopyridine Scaffolds
The principles of green chemistry are increasingly guiding the development of new synthetic methods in the pharmaceutical and chemical industries. mdpi.com Future research on this compound and related compounds will place a strong emphasis on creating sustainable and environmentally friendly synthetic processes.
Key areas of focus will include the use of greener solvents, such as water or bio-based solvents, and the development of solvent-free reaction conditions. researchgate.netrsc.org The use of catalysts that are recyclable and based on abundant, non-toxic metals is another important aspect of green chemistry. semanticscholar.org For instance, developing catalyst-free methods or using heterogeneous catalysts that can be easily separated from the reaction mixture will be a priority. scirp.orgresearchgate.net
Flow chemistry, or continuous flow synthesis, is another powerful green technology being applied to pharmaceutical synthesis. sioc-journal.cnacs.org Performing reactions in a continuous flow system offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation. mdpi.commdpi.com The application of flow chemistry to the synthesis and functionalization of brominated diaminopyridines could lead to more efficient, scalable, and sustainable manufacturing processes. ucl.ac.uk Additionally, the use of alternative energy sources, such as ultrasound (sonochemistry) and microwave irradiation, can often lead to shorter reaction times, higher yields, and reduced energy consumption. researchgate.netdokumen.pub
Q & A
Q. What are the most reliable synthetic routes for preparing 3-bromopyridine-2,5-diamine, and how do reaction conditions influence yield?
The compound can be synthesized via selective amination of 3-bromopyridine derivatives. For example, nucleophilic aromatic substitution (SNAr) at the 2- and 5-positions using ammonia or protected amines under high-temperature conditions (150–200°C) in polar aprotic solvents like DMF or DMSO. The bromine at position 3 acts as a meta-directing group, while electron-donating amino groups enhance reactivity at specific sites. Catalytic systems such as Cu(I) or Pd(0) may improve regioselectivity .
Q. Which spectroscopic and crystallographic methods are critical for confirming the structure of this compound?
- NMR Spectroscopy : and NMR can identify substituent positions. For instance, amino protons typically appear as broad singlets (δ 4.5–5.5 ppm), while aromatic protons adjacent to bromine show deshielding (δ 8.0–8.5 ppm) .
- X-ray Crystallography : SHELX software is widely used for refining crystal structures. Hydrogen bonding between amino groups and halogens can stabilize the lattice, with R-factors < 0.05 indicating high precision .
Q. What are the key stability considerations for handling this compound in laboratory settings?
The compound is sensitive to light and moisture due to its aromatic amine and bromine moieties. Storage under inert gas (N/Ar) at –20°C in amber vials is recommended. Decomposition products (e.g., pyridine derivatives) can form under oxidative conditions, necessitating TLC or HPLC monitoring .
Q. How do solvent and temperature affect the reactivity of this compound in substitution reactions?
Polar solvents (e.g., DMF) stabilize transition states in SNAr reactions, while elevated temperatures (80–120°C) accelerate kinetics. However, competing side reactions (e.g., dehalogenation) may occur above 150°C, requiring careful optimization .
Advanced Research Questions
Q. What strategies enable selective functionalization at the 4-position of this compound despite steric and electronic challenges?
The 4-position is meta to both amino groups, making it electronically deactivated. Directed ortho-metalation (DoM) using strong bases (e.g., LDA) or transition-metal catalysis (e.g., Pd/Cu systems) can overcome this. For example, Suzuki-Miyaura coupling at 4-position requires pre-functionalization with a boronic ester via halogen dance strategies .
Q. How should researchers address contradictory data in mechanistic studies of this compound isomerization?
Contradictions often arise from competing pathways (e.g., radical vs. ionic mechanisms). Isotopic labeling (-amine, ) and kinetic isotope effect (KIE) studies can differentiate mechanisms. Computational modeling (DFT) further elucidates transition states and activation barriers .
Q. What computational tools predict the regioselectivity of this compound in cross-coupling reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) map electron density and Fukui indices to identify nucleophilic/electrophilic sites. Molecular electrostatic potential (MEP) surfaces visualize charge distribution, aiding in predicting coupling sites .
Q. What challenges arise when scaling up this compound synthesis, and how can purity be maintained?
Scale-up introduces impurities from incomplete amination or bromine displacement. Recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) improves purity. Process analytical technology (PAT) tools like in-situ FTIR monitor reaction progress in real time .
Methodological Notes
- Data Validation : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) to resolve overlapping signals .
- Safety Protocols : Follow GHS guidelines for brominated compounds—use fume hoods, nitrile gloves, and emergency eye wash stations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
